[Mpa1, D-Tic7]OT -

[Mpa1, D-Tic7]OT

Catalog Number: EVT-10970926
CAS Number:
Molecular Formula: C48H67N11O12S2
Molecular Weight: 1054.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[Mpa1, D-Tic7]OT is a synthetic analog of the neuropeptide oxytocin, which is known for its role in social bonding, reproductive behaviors, and various physiological processes. The compound's full chemical name is 1-(N-methylphenyl)-2-(D-Tic)7-oxytocin, and it has been classified as a peptide and a neuropeptide. Its molecular formula is C48H67N11O12S2C_{48}H_{67}N_{11}O_{12}S_{2} with a molecular weight of approximately 1,021.23 g/mol . This compound is significant in both pharmacological research and therapeutic applications due to its potential effects on the oxytocin receptor.

Source and Classification

[Mpa1, D-Tic7]OT is derived from the natural hormone oxytocin by substituting specific amino acids to modify its biological activity. The classification of this compound falls under synthetic peptides, specifically focusing on neuropeptide analogs that target the oxytocin receptor. Such modifications are often aimed at enhancing receptor affinity or altering pharmacokinetic properties.

Synthesis Analysis

Methods

The synthesis of [Mpa1, D-Tic7]OT typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptide chains. This technique allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support.

Technical Details

  1. Starting Materials: Protected amino acids, including N-methylphenylalanine and D-Tic (D-thiazolidine-4-carboxylic acid), are essential for synthesizing this compound.
  2. Reagents: Common reagents include coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
  3. Deprotection: After synthesis, protecting groups are removed using appropriate deprotecting agents (e.g., trifluoroacetic acid) to yield the final peptide product.
Molecular Structure Analysis

Structure

The molecular structure of [Mpa1, D-Tic7]OT features a cyclic structure typical of peptides, with disulfide bonds contributing to its stability. The specific arrangement of amino acids influences its interaction with the oxytocin receptor.

Data

The compound's structural data can be represented in various forms:

  • Chemical Formula: C48H67N11O12S2C_{48}H_{67}N_{11}O_{12}S_{2}
  • CID: 16737618 in PubChem .
  • 3D Structure: Available through computational modeling tools that visualize peptide conformation.
Chemical Reactions Analysis

Reactions

[Mpa1, D-Tic7]OT undergoes several chemical reactions typical for peptides, including hydrolysis and oxidation. These reactions can affect its stability and bioactivity.

Technical Details

  • Hydrolysis: Peptide bonds can be cleaved by water in acidic or basic conditions, leading to the breakdown of the compound.
  • Oxidation: The presence of sulfur atoms in disulfide bonds makes the molecule susceptible to oxidative degradation under certain conditions.
Mechanism of Action

Process

The mechanism of action for [Mpa1, D-Tic7]OT primarily involves binding to the oxytocin receptor. Upon binding, it triggers intracellular signaling pathways that lead to various physiological responses.

Data

Research indicates that modifications like those in [Mpa1, D-Tic7]OT can enhance receptor affinity compared to native oxytocin, potentially leading to increased efficacy in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: Generally stable under controlled conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for peptides.

Relevant data regarding these properties can be found in chemical databases such as PubChem .

Applications

[Mpa1, D-Tic7]OT has several scientific uses:

  • Pharmacological Research: Investigated for its potential role in modulating social behaviors and emotional responses.
  • Therapeutics: Explored as a candidate for treating conditions related to oxytocin dysregulation, such as autism spectrum disorders and anxiety.
  • Biochemical Studies: Utilized in studies examining receptor interactions and signaling pathways related to neuropeptides.
Introduction: [Mpa1, D-Tic7]OT as a Conformationally-Constrained Oxytocin Analog

Therapeutic Rationale for Oxytocin Receptor Modulation in Preterm Labor and Social Disorders

Oxytocin receptor (OTR) activation triggers phospholipase C-mediated calcium release, driving myometrial contractions during labor. In preterm labor (occurring before 37 weeks gestation), premature OTR upregulation results in uncontrolled uterine activity, contributing significantly to neonatal morbidity and mortality [2] . Conventional tocolytics (e.g., β2-agonists, calcium channel blockers, magnesium sulfate) exhibit variable efficacy and concerning maternal-fetal side effects. Beta-mimetics like terbutaline carry risks of maternal tachycardia and hyperglycemia, while magnesium sulfate requires intensive monitoring due to associations with fetal lethargy and respiratory depression [7]. Ethanol, historically used, is now contraindicated due to teratogenicity and proven inefficacy [2] [7]. These limitations underscore the need for OTR-specific agents that directly counteract pathological contractions without systemic toxicity.

Beyond obstetrics, OTR modulation holds promise for social disorders. Central OTR signaling governs social bonding, emotional regulation, and stress responses. Dysregulation is implicated in autism spectrum disorder (ASD), anxiety, and schizophrenia, where peptide analogs with enhanced blood-brain barrier penetration could normalize social cognition pathways [3] [6]. [Mpa1, D-Tic7]OT’s constrained structure aims to optimize receptor affinity and metabolic stability for such applications, though central nervous system efficacy remains under investigation.

Table 1: Limitations of Conventional Tocolytics Highlighting the Need for Targeted OTR Antagonists

Tocolytic ClassMechanism of ActionKey LimitationsClinical Efficacy Summary
β2-AgonistsBeta-adrenergic receptor agonismMaternal tachycardia, hyperglycemia, pulmonary edema; fetal tachycardiaInferior to calcium channel blockers; FDA restrictions on prolonged use
Calcium Channel BlockersL-type calcium channel blockadeMaternal hypotension, flushing; avoid with magnesium sulfateDelay delivery ≥48 hours; fewer neonatal effects than other classes
Magnesium SulfateMyosin light chain kinase inhibitionMaternal respiratory depression, cardiac arrest; neonatal lethargy, hypotoniaPrimarily used for neuroprotection; limited tocolytic efficacy
NSAIDsCyclooxygenase inhibitionFetal ductus arteriosus constriction, oligohydramniosEffective ≤32 weeks; gestational age restrictions
EthanolGABAA receptor modulationFetal alcohol syndrome, maternal intoxicationIneffective; contraindicated in modern practice

Structural Evolution of Neurohypophyseal Peptide Analogues for Enhanced Receptor Specificity

The development of [Mpa1, D-Tic7]OT stems from iterative advancements in peptide engineering, beginning with native oxytocin (Cys1-Tyr-Ile-Gln-Asn-Cys6-Pro-Leu-Gly-NH2). Early modifications focused on disulfide bridge stability. Replacing Cys1 with β-mercaptopropionic acid (Mpa) yielded [Mpa1]oxytocin, enhancing resistance to reductase enzymes while retaining agonism [8] [9]. Subsequent efforts introduced D-amino acids to reduce proteolytic susceptibility. [D-Tyr(Et)2]OT demonstrated that ethylation of tyrosine’s phenolic hydroxyl enhanced OTR affinity and conferred antagonism by sterically hindering receptor activation [6] [9].

Position 7 modifications proved critical for conformational control. Native Pro7 allows peptide backbone flexibility. Its replacement with D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) imposes rigidity due to the fused bicyclic structure of Tic, locking the peptide in a conformation favoring high-affinity OTR binding. This is exemplified in [Mpa1, D-Tic7]OT [5] [8]. Further optimization led to analogs like [Mpa1, D-Tyr(Et)2, D-Tic7]OT (molecular weight 1082.3 g/mol, C50H71N11O12S2), where synergistic modifications amplify receptor specificity and functional activity [3] [6].

Table 2: Structural Evolution of Key Oxytocin Analogues Leading to [Mpa1, D-Tic7]OT

AnalogPosition-Specific ModificationsStructural ConsequencePharmacological Outcome
Native OxytocinCys1, Pro7Flexible disulfide; protease-sensitiveFull agonist; short half-life
[Mpa1]OxytocinMpa1Enhanced disulfide stability; reduced reductionMaintained agonism; improved metabolic stability
[D-Tyr(Et)2]OTD-Tyr(Ethyl)2Steric bulk near N-terminusCompetitive antagonism; increased OTR affinity
[D-Tic7]OTD-Tic7Backbone conformational constraintHigh-affinity binding; potential partial agonism/antagonism
[Mpa1, D-Tic7]OTMpa1 + D-Tic7Stabilized S-S bond + rigidified C-terminusOptimized receptor specificity and proteolytic resistance
[Mpa1, D-Tyr(Et)2, D-Tic7]OTMpa1 + D-Tyr(Et)2 + D-Tic7Combined steric and conformational effectsPotent and selective OTR antagonism

Role of Position-Specific Modifications in Developing Peptide Antagonists

The pharmacological profile of [Mpa1, D-Tic7]OT is dictated by its position-specific substitutions, each contributing distinct biophysical and receptor-interaction properties:

  • Position 1 (Mpa - β-mercaptopropionic acid): The substitution of cysteine with Mpa eliminates the N-terminal α-amino group, forming a hydrolytically stable mercaptoethyl disulfide bond instead of the cystine disulfide. This reduces susceptibility to enzymatic reduction by placental glutathione reductase, a major inactivation pathway for oxytocin. Mpa analogs demonstrate prolonged plasma half-lives, evidenced by pharmacokinetic studies showing biexponential decay curves with terminal half-lives exceeding 30 minutes in humans, compared to minutes for native oxytocin [5] [9].

  • Position 7 (D-Tic - D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid): Replacing the native L-Proline7 with D-Tic introduces profound conformational constraints. The rigid polycyclic aromatic structure of D-Tic restricts the φ and ψ backbone angles of residues 7-9, stabilizing a turn conformation crucial for high-affinity OTR binding. This rigidity hinders the transition to the active receptor state, often converting agonists into antagonists. Binding assays confirm D-Tic7 analogs exhibit nanomolar affinity (Ki) for human OTR, often with ≥10-fold selectivity over vasopressin receptors (V1a, V2), mitigating off-target effects like vasopressor or antidiuretic activity [6] [8].

  • Synergistic Effects: Combining Mpa1 and D-Tic7 creates a cooperative stabilization of the peptide’s tertiary structure. Molecular modeling suggests Mpa1 optimizes the orientation of the N-terminal "message" domain (residues 1-6) for receptor engagement, while D-Tic7 locks the C-terminal "address" domain (residues 7-9) into an optimal conformation. This synergy enhances binding affinity and functional potency. Studies on uterotonic activity show [Mpa1, D-Tic7]OT effectively inhibits oxytocin-induced contractions in rat uterine tissue at lower concentrations than analogs lacking both modifications [5] [8].

Table 3: Pharmacological Impact of Specific Residues in [Mpa1, D-Tic7]OT

Residue ModificationBiochemical Property ConferredReceptor Interaction ConsequenceFunctional Outcome
Mpa1Stable mercaptoethyl disulfide bond; loss of N-terminal α-amino groupResistance to reductase degradation; preserved S-S bond geometry essential for bindingProlonged plasma half-life (≥30 min); maintained high OTR binding affinity
D-Tic7Rigid polycyclic structure restricting backbone flexibilityStabilizes C-terminal β-turn; hinders receptor activation transitionHigh-affinity OTR binding (nM range); selective antagonism/partial agonism
Synergy (Mpa1 + D-Tic7)Cooperative stabilization of bioactive conformationOptimized orientation of N-terminal "message" and C-terminal "address" domainsEnhanced specificity for OTR over vasopressin receptors; increased potency in functional assays

These targeted modifications exemplify rational peptide design, leveraging stereochemistry and side chain engineering to achieve precise receptor modulation. Ongoing research focuses on further optimizing these analogs for central nervous system penetration by balancing lipophilicity (e.g., logP ≈ -1.58 for [Mpa1, D-Tic7]OT) against hydrogen bonding potential (11 donors, 14 acceptors) to traverse the blood-brain barrier [5] [6].

Properties

Product Name

[Mpa1, D-Tic7]OT

IUPAC Name

(3R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-2-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

Molecular Formula

C48H67N11O12S2

Molecular Weight

1054.2 g/mol

InChI

InChI=1S/C48H67N11O12S2/c1-5-26(4)41-47(70)54-31(14-15-37(49)61)43(66)55-34(21-38(50)62)44(67)57-35(24-73-72-17-16-40(64)53-33(45(68)58-41)19-27-10-12-30(60)13-11-27)48(71)59-23-29-9-7-6-8-28(29)20-36(59)46(69)56-32(18-25(2)3)42(65)52-22-39(51)63/h6-13,25-26,31-36,41,60H,5,14-24H2,1-4H3,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,64)(H,54,70)(H,55,66)(H,56,69)(H,57,67)(H,58,68)/t26-,31-,32-,33-,34-,35-,36+,41-/m0/s1

InChI Key

BEKGLOSGJVQNHG-CKIXOVHCSA-N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4CC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N3CC4=CC=CC=C4C[C@@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.